molecular formula C9H19NOS B15276404 4-(1-Amino-2-methylpropyl)thian-4-ol

4-(1-Amino-2-methylpropyl)thian-4-ol

Katalognummer: B15276404
Molekulargewicht: 189.32 g/mol
InChI-Schlüssel: IMBRSTIJSLZRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2-methylpropyl)thian-4-ol is a chemical compound with the molecular formula C₉H₁₉NOS It is characterized by the presence of an amino group, a thian-4-ol moiety, and a methylpropyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)thian-4-ol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of reactions, starting with the formation of N-[1-(chloromethyl)propyl]acetyl chloroamine, followed by hydrolysis to obtain N-[1-(chloromethyl)propyl]acetamide, and further hydrolysis to yield 2-amino-2-methyl-1-propanol .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves fewer steps, utilizes inexpensive raw materials, and aims to achieve high product purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2-methylpropyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-methylpropyl)thian-4-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-methylpropyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(1-Amino-2-methylpropyl)thian-4-ol include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, thian-4-ol moiety, and methylpropyl side chain makes it a versatile compound with diverse applications in various fields of research .

Eigenschaften

Molekularformel

C9H19NOS

Molekulargewicht

189.32 g/mol

IUPAC-Name

4-(1-amino-2-methylpropyl)thian-4-ol

InChI

InChI=1S/C9H19NOS/c1-7(2)8(10)9(11)3-5-12-6-4-9/h7-8,11H,3-6,10H2,1-2H3

InChI-Schlüssel

IMBRSTIJSLZRDV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1(CCSCC1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.